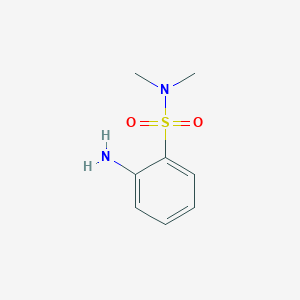

2-amino-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-amino-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWXWPWKFMLCPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360617 |

Source

|

| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54468-86-9 |

Source

|

| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound 2-amino-N,N-dimethylbenzenesulfonamide. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of relevant chemical and biological pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 2-amino-N,N-dimethylbenzenesulfonamide are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

Quantitative Data Summary

A compilation of the available quantitative physicochemical data for 2-amino-N,N-dimethylbenzenesulfonamide is presented in Table 1. This includes both experimentally determined and computationally predicted values to provide a comprehensive profile of the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂S | Experimental |

| Molecular Weight | 200.26 g/mol | Experimental |

| Melting Point | 86-88 °C | Experimental |

| Boiling Point | 347.3 ± 44.0 °C | Estimated |

| Water Solubility | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

Experimental Protocols

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the aqueous solubility of a chemical compound.

-

Preparation of Saturated Solution: An excess amount of 2-amino-N,N-dimethylbenzenesulfonamide is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous phase.

-

Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L).

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration.

-

Sample Preparation: A precise amount of 2-amino-N,N-dimethylbenzenesulfonamide is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of 2-amino-N,N-dimethylbenzenesulfonamide is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are allowed to separate, and the concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Biological Activity

While specific details on the synthesis and biological activity of 2-amino-N,N-dimethylbenzenesulfonamide are limited, general principles applicable to aminobenzenesulfonamides can be informative.

General Synthesis Workflow

The synthesis of aminobenzenesulfonamides typically involves a multi-step process, which is illustrated in the following workflow diagram.

Caption: A generalized synthetic route for aminobenzenesulfonamides.

General Mechanism of Action for Sulfonamide Antibiotics

Sulfonamides are a class of synthetic antimicrobial agents. Although the specific biological activity of 2-amino-N,N-dimethylbenzenesulfonamide has not been extensively characterized, the general mechanism of action for sulfonamide antibiotics is well-established and involves the inhibition of folic acid synthesis in bacteria.

Caption: Sulfonamides competitively inhibit dihydropteroate synthase.

This competitive inhibition prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This ultimately leads to the cessation of bacterial growth and replication.

Spectroscopic Profile of 2-amino-N,N-dimethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-amino-N,N-dimethylbenzenesulfonamide. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectral data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Compound Information

| Property | Value |

| IUPAC Name | 2-amino-N,N-dimethylbenzenesulfonamide |

| Synonyms | 2-Sulfamoylaniline, N,N-dimethyl |

| CAS Number | 54468-86-9 |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Chemical Structure |  |

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-amino-N,N-dimethylbenzenesulfonamide. It is important to note that these are computationally generated values and may differ from experimental results.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted for a solution in CDCl₃ at 400 MHz.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet | 1H | Ar-H (ortho to SO₂NMe₂) |

| ~7.4 - 7.5 | Triplet | 1H | Ar-H |

| ~6.7 - 6.8 | Triplet | 1H | Ar-H |

| ~6.6 - 6.7 | Doublet | 1H | Ar-H (ortho to NH₂) |

| ~4.5 (broad) | Singlet | 2H | -NH₂ |

| ~2.7 | Singlet | 6H | -N(CH₃)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted for a solution in CDCl₃ at 100 MHz.

| Chemical Shift (δ) (ppm) | Assignment |

| ~148 | C-NH₂ |

| ~133 | Ar-CH |

| ~130 | C-SO₂NMe₂ |

| ~129 | Ar-CH |

| ~118 | Ar-CH |

| ~116 | Ar-CH |

| ~38 | -N(CH₃)₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (primary amine) |

| 3100 - 3000 | Weak | C-H stretch (aromatic) |

| 2950 - 2850 | Weak | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1475 - 1450 | Medium | C=C stretch (aromatic ring) |

| 1340 - 1300 | Strong | SO₂ stretch (asymmetric) |

| 1160 - 1130 | Strong | SO₂ stretch (symmetric) |

| 950 - 900 | Medium | S-N stretch |

MS (Mass Spectrometry)

Predicted Electron Ionization (EI) Mass Spectrum.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 200 | High | [M]⁺ (Molecular Ion) |

| 185 | Medium | [M - CH₃]⁺ |

| 136 | High | [M - SO₂]⁺ |

| 106 | Medium | [C₆H₄NH₂]⁺ |

| 92 | High | [C₆H₆N]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 44 | High | [N(CH₃)₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid organic compound like 2-amino-N,N-dimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

-

2-amino-N,N-dimethylbenzenesulfonamide sample (5-10 mg for ¹H, 15-25 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette and bulb

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. Use a vortex mixer if necessary.

-

Transfer the solution into an NMR tube using a pipette.

-

Place the NMR tube in the spinner turbine and adjust the depth correctly for the specific NMR spectrometer.

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.

-

Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Integrate the peaks in the ¹H NMR spectrum and reference both spectra (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

2-amino-N,N-dimethylbenzenesulfonamide sample (1-2 mg)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

-

Use the pressure arm to press the sample firmly and evenly against the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the sample from the ATR crystal using a dry Kimwipe, followed by a solvent-dampened Kimwipe.

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

2-amino-N,N-dimethylbenzenesulfonamide sample (~1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Vial and pipette

Procedure:

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile solvent.

-

Introduce the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the solution can be injected into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

The sample is vaporized and then ionized in the ion source (e.g., using a 70 eV electron beam for EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Solubility Profile of 2-amino-N,N-dimethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-amino-N,N-dimethylbenzenesulfonamide in common laboratory solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol for its determination using the widely accepted isothermal shake-flask method. Furthermore, it presents a framework for data presentation and discusses the key physicochemical factors that influence the solubility of sulfonamides, providing essential context for formulation development and experimental design.

Introduction

2-amino-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is a critical first step in the development of formulations, enabling accurate dosing for biological assays and providing insights into its potential bioavailability. This guide addresses the current information gap by presenting a robust methodology for solubility determination and a discussion of the theoretical principles governing the solubility of related compounds.

Solubility Data

As of the date of this publication, specific quantitative solubility data for 2-amino-N,N-dimethylbenzenesulfonamide in common laboratory solvents is not extensively reported in peer-reviewed literature. The following table is provided as a template for recording experimentally determined solubility values. Researchers are advised to use the experimental protocol outlined in Section 3 to populate this table.

Table 1: Experimentally Determined Solubility of 2-amino-N,N-dimethylbenzenesulfonamide at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Observations |

| Water | 80.1 | To be determined | |

| Ethanol | 24.5 | To be determined | |

| Methanol | 32.7 | To be determined | |

| Acetone | 20.7 | To be determined | |

| Ethyl Acetate | 6.0 | To be determined | |

| Dichloromethane (DCM) | 9.1 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a compound.[1][2]

3.1. Materials and Equipment

-

2-amino-N,N-dimethylbenzenesulfonamide (solid, high purity)

-

Selected solvents (analytical grade): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-amino-N,N-dimethylbenzenesulfonamide to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[1] The time to reach equilibrium may vary and should be determined empirically by taking measurements at different time points until the concentration remains constant.[1][3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of dilutions of the filtered saturated solution with the respective solvent.

-

Determine the concentration of 2-amino-N,N-dimethylbenzenesulfonamide in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC.[4][5]

-

For UV-Vis analysis, a calibration curve should be prepared using standard solutions of known concentrations. The absorbance of sulfanilamide, a related compound, is known to be affected by pH.[6]

-

Alternatively, a gravimetric method can be employed where a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.[7][8][9][10]

-

-

Data Calculation:

-

Calculate the solubility of the compound in each solvent based on the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.

-

Figure 1: Experimental workflow for determining the solubility of 2-amino-N,N-dimethylbenzenesulfonamide.

Factors Influencing Solubility of Sulfonamides

The solubility of sulfonamides like 2-amino-N,N-dimethylbenzenesulfonamide is governed by a combination of factors related to both the solute and the solvent.[11][12][13] Understanding these factors is crucial for predicting solubility behavior and for developing strategies to enhance solubility.

-

Molecular Structure: The presence of both a weakly acidic sulfonamide group and a basic amino group makes sulfonamides amphoteric. The overall polarity and the potential for hydrogen bonding with the solvent are key determinants of solubility.

-

pH of the Medium: For ionizable compounds like sulfonamides, solubility is highly pH-dependent.[12] In acidic solutions, the amino group is protonated, forming a more soluble salt. In alkaline solutions, the sulfonamide group can be deprotonated, also leading to increased solubility. The minimum solubility is typically observed near the isoelectric point.

-

Solvent Polarity: The principle of "like dissolves like" is applicable. Polar solvents are generally better at solvating polar molecules like sulfonamides through dipole-dipole interactions and hydrogen bonding.

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids, solubility increases with increasing temperature.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.

Figure 2: Key factors influencing the solubility of sulfonamides.

Conclusion

While specific solubility data for 2-amino-N,N-dimethylbenzenesulfonamide remains to be published, this guide provides the necessary tools for researchers to determine these values accurately. The detailed experimental protocol for the isothermal shake-flask method, combined with an understanding of the factors that influence sulfonamide solubility, will empower scientists in drug development to effectively characterize this compound and advance their research. The generation and dissemination of such fundamental physicochemical data are highly encouraged to build a collective knowledge base for the scientific community.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. who.int [who.int]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmahealthsciences.net [pharmahealthsciences.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 12. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 13. pharmadigests.com [pharmadigests.com]

In-depth Technical Guide: Biological Activity and Potential Mechanism of Action of 2-amino-N,N-dimethylbenzenesulfonamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity and Potential Mechanism of Action of 2-amino-N,N-dimethylbenzenesulfonamide

Executive Summary

This technical guide aims to provide a thorough analysis of the biological activity and potential mechanism of action of the chemical compound 2-amino-N,N-dimethylbenzenesulfonamide. Despite extensive literature searches, there is a significant lack of specific data on the biological functions and molecular targets of this particular molecule. While the broader class of sulfonamides has been extensively studied, revealing a wide range of therapeutic applications, research on 2-amino-N,N-dimethylbenzenesulfonamide is notably absent from the current scientific literature. This document will summarize the available information on related sulfonamide compounds to offer a potential framework for future investigation into the target compound.

Introduction to Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents. These compounds are characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). Modifications to the benzene ring and the sulfonamide nitrogen have led to the development of drugs with a wide spectrum of biological activities.

Biological Activities of Structurally Related Sulfonamides

While no specific biological activity has been documented for 2-amino-N,N-dimethylbenzenesulfonamide, studies on its structural analogs provide insights into potential areas of investigation.

Cardiovascular Effects

Research on compounds such as 4-(2-amino-ethyl)-benzenesulfonamide has indicated potential cardiovascular effects. Studies have suggested that this related compound may act as a calcium channel inhibitor, leading to a decrease in perfusion pressure and coronary resistance in isolated rat heart models. This suggests that 2-amino-N,N-dimethylbenzenesulfonamide could be explored for similar activities.

Carbonic Anhydrase Inhibition

A prominent and well-established activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group is a key pharmacophore for CA inhibition. Although 2-amino-N,N-dimethylbenzenesulfonamide possesses a tertiary sulfonamide, the potential for metabolic activation to a primary or secondary sulfonamide, or interaction with other enzyme classes, cannot be entirely ruled out without experimental evidence.

Antioxidant and Enzyme Inhibitory Activities

Derivatives of 2-aminothiazole sulfonamides have been investigated for their antioxidant properties.[1][2] These studies often involve assays such as DPPH radical scavenging and superoxide dismutase (SOD) mimic activity. Furthermore, various sulfonamide-containing compounds have been screened for their inhibitory effects against a range of enzymes, including urease and α-glucosidase.[2]

Postulated Mechanisms of Action for 2-amino-N,N-dimethylbenzenesulfonamide

In the absence of direct experimental data, any proposed mechanism of action for 2-amino-N,N-dimethylbenzenesulfonamide remains speculative. However, based on the activities of related compounds, several hypotheses can be formulated to guide future research.

Potential Interaction with Ion Channels

Given the findings for 4-(2-amino-ethyl)-benzenesulfonamide, a primary avenue of investigation would be the interaction of 2-amino-N,N-dimethylbenzenesulfonamide with various ion channels, particularly L-type calcium channels.

Below is a hypothetical workflow for investigating the effect of 2-amino-N,N-dimethylbenzenesulfonamide on ion channel activity.

Possible Modulation of Other Signaling Pathways

Should 2-amino-N,N-dimethylbenzenesulfonamide exhibit other biological activities, such as anti-inflammatory or anti-proliferative effects, investigation into relevant signaling pathways would be warranted. A generalized workflow for such an investigation is presented below.

Proposed Experimental Protocols

As no experimental data for 2-amino-N,N-dimethylbenzenesulfonamide is available, this section outlines general protocols that could be adapted for its study, based on methodologies used for other sulfonamides.

In Vitro Calcium Channel Blocking Activity Assay (Fluorescent Imaging)

-

Objective: To determine if 2-amino-N,N-dimethylbenzenesulfonamide can inhibit L-type calcium channel activity in a cellular context.

-

Cell Line: A stable cell line expressing the human L-type calcium channel (e.g., HEK293-Caᵥ1.2).

-

Methodology:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture to confluence.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Wash cells to remove excess dye.

-

Add varying concentrations of 2-amino-N,N-dimethylbenzenesulfonamide or a reference compound (e.g., nifedipine) to the wells and incubate.

-

Stimulate calcium influx by adding a depolarizing agent (e.g., high concentration of KCl).

-

Measure the change in fluorescence intensity using a fluorescent imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

-

Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

-

Objective: To assess the inhibitory activity of 2-amino-N,N-dimethylbenzenesulfonamide against various human carbonic anhydrase isoforms.

-

Enzymes: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

Methodology:

-

Monitor the enzyme-catalyzed hydration of CO₂ by measuring the change in pH using a stopped-flow spectrophotometer and a pH indicator (e.g., phenol red).

-

Equilibrate a solution of the enzyme and the pH indicator in a buffer at a specific pH.

-

Rapidly mix the enzyme solution with a CO₂-saturated solution.

-

Record the time-dependent change in absorbance of the pH indicator.

-

Repeat the experiment in the presence of varying concentrations of 2-amino-N,N-dimethylbenzenesulfonamide or a known inhibitor (e.g., acetazolamide).

-

-

Data Analysis: Calculate the initial rates of reaction from the absorbance data. Determine the IC₅₀ and/or Kᵢ values by analyzing the inhibition data.

Data Presentation (Hypothetical)

As no quantitative data exists for 2-amino-N,N-dimethylbenzenesulfonamide, the following tables are presented as templates for how such data could be structured if it were to be generated through the experimental protocols described above.

Table 1: Hypothetical In Vitro Calcium Channel Blocking Activity

| Compound | Target | Assay Type | IC₅₀ (µM) |

| 2-amino-N,N-dimethylbenzenesulfonamide | L-type Ca²⁺ Channel | FLIPR | TBD |

| Nifedipine (Reference) | L-type Ca²⁺ Channel | FLIPR | TBD |

TBD: To Be Determined

Table 2: Hypothetical Carbonic Anhydrase Inhibition Profile

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 2-amino-N,N-dimethylbenzenesulfonamide | TBD | TBD | TBD | TBD |

| Acetazolamide (Reference) | TBD | TBD | TBD | TBD |

TBD: To Be Determined

Conclusion and Future Directions

There is a clear and significant gap in the scientific literature regarding the biological activity and mechanism of action of 2-amino-N,N-dimethylbenzenesulfonamide. While the broader family of sulfonamides exhibits a rich pharmacology, this specific derivative remains uncharacterized. The information and hypothetical frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the potential therapeutic value of this compound.

Future research should focus on:

-

Broad-based biological screening: To identify any potential therapeutic areas.

-

In vitro and in vivo studies: To confirm and characterize any observed activities.

-

Structure-activity relationship (SAR) studies: To understand the contribution of the 2-amino and N,N-dimethyl groups to its biological profile in comparison to other benzenesulfonamide analogs.

-

Mechanistic studies: To elucidate the molecular targets and signaling pathways involved in its effects.

By undertaking these investigations, the scientific community can begin to unravel the potential of 2-amino-N,N-dimethylbenzenesulfonamide and determine if it holds promise as a novel therapeutic agent.

References

Literature Review on 2-amino-N,N-dimethylbenzenesulfonamide: A Search for Discovery and History

An extensive review of scientific literature and chemical databases reveals a notable absence of significant historical or biological research pertaining to the specific compound 2-amino-N,N-dimethylbenzenesulfonamide (CAS Number: 54468-86-9). While the compound is commercially available and its basic chemical properties are documented, there is no substantial body of work detailing its discovery, synthesis history, or any significant biological activity that would warrant an in-depth technical guide for researchers.

The specified compound, with the chemical formula C₈H₁₂N₂O₂S, is a distinct isomer of the more widely recognized 4-amino-N,N-dimethylbenzenesulfonamide (also known as N,N-Dimethylsulfanilamide). Unlike its para-substituted counterpart, the ortho-substituted 2-amino-N,N-dimethylbenzenesulfonamide does not appear to have played a significant role in the historical development of sulfonamide drugs or other areas of chemical and pharmaceutical research.

Chemical and Physical Data

Basic chemical and physical properties have been cataloged by chemical suppliers. This information is summarized below.

| Property | Value | Source |

| CAS Number | 54468-86-9 | |

| Molecular Formula | C₈H₁₂N₂O₂S | |

| IUPAC Name | 2-amino-N,N-dimethylbenzenesulfonamide | |

| Melting Point | 86-88 °C | |

| Boiling Point | 347.3 ± 44.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | Typically ≥98% |

Historical and Research Context

The broader family of aminobenzenesulfonamides is of immense historical importance, forming the basis of the first commercially available antibacterial agents known as sulfa drugs. The discovery of this class of compounds revolutionized medicine in the pre-antibiotic era. However, this rich history is overwhelmingly associated with sulfanilamide (4-aminobenzenesulfonamide) and its numerous derivatives, where the amino group is in the para (4-position) relative to the sulfonamide group.

Searches for experimental protocols, biological activity, signaling pathways, or a timeline of discovery related specifically to the 2-amino isomer did not yield any substantive results. The literature that does mention related compounds focuses on:

-

Isomeric Analogs: The biological activity of other benzenesulfonamide derivatives

safety, handling, and storage guidelines for 2-amino-N,N-dimethylbenzenesulfonamide

An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-amino-N,N-dimethylbenzenesulfonamide

This guide provides comprehensive safety, handling, and storage information for 2-amino-N,N-dimethylbenzenesulfonamide (CAS No: 54468-86-9), tailored for researchers, scientists, and drug development professionals. All personnel handling this substance must be technically qualified and adhere to the guidelines outlined in this document. This chemical is intended for research and development use only.

Chemical Identification and Physical Properties

| Property | Value |

| CAS Number | 54468-86-9 |

| Molecular Formula | C8H12N2O2S |

| Molecular Weight | 200.26 g/mol [1] |

| Physical Form | Solid[2][3] |

| Melting Point | 85-88°C[2] |

| Boiling Point | 347.3±44.0 °C at 760 mmHg[3] |

| Appearance | Off-white solid[4] |

| Purity | ≥98% |

Hazard Identification and Classification

2-amino-N,N-dimethylbenzenesulfonamide is classified as a hazardous substance. The following table summarizes its GHS classification.

| GHS Classification | |

| Pictogram | GHS07 (Exclamation mark)[3] |

| Signal Word | Warning[2][3] |

| Hazard Statements | H302: Harmful if swallowed[3] H315: Causes skin irritation[2][3] H319: Causes serious eye irritation[2][3] H335: May cause respiratory irritation[3] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501[3] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks.

Engineering Controls

-

Handle the product in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment

| PPE | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[4][6] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4][6] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |

General Hygiene Practices

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

-

Remove contaminated clothing and wash before reuse.[6]

Caption: Workflow for the safe handling of 2-amino-N,N-dimethylbenzenesulfonamide.

Storage Guidelines

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry place.[2][5] Some sources recommend 4°C.[3] |

| Light | Keep in a dark place, protected from light.[1][3] |

| Container | Keep container tightly closed.[4][5] |

| Ventilation | Store in a well-ventilated area.[4][5] |

| Incompatible Materials | Strong oxidizing agents.[5] |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4][6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[5] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Personal Precautions

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment as described in Section 3.2.

-

Avoid breathing dust.

Environmental Precautions

-

Prevent the chemical from entering drains, sewers, or waterways.

Methods for Cleaning Up

-

For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

-

For large spills, contain the material and follow the same cleanup procedure.

-

Clean the affected area thoroughly after the material has been collected.

Caption: Decision-making flowchart for emergency spill response.

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. No limitations on extinguishing agents are given. |

| Specific Hazards | May produce hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] |

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Transport Information

2-amino-N,N-dimethylbenzenesulfonamide is not classified as a hazardous material for transportation according to DOT/IATA regulations.[2]

Disclaimer: This document is intended as a guide and should not be considered a substitute for a formal safety data sheet (SDS). Users should consult the SDS for this product for complete and up-to-date information. All products are for research and development use only and must be handled by technically qualified individuals.

References

2-Amino-N,N-dimethylbenzenesulfonamide: A Technical Overview of A Scantily Researched Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,N-dimethylbenzenesulfonamide, with the CAS number 54468-86-9, is a synthetic organic compound belonging to the benzenesulfonamide class.[1] Structurally, it features a benzene ring substituted with both an amino group and a dimethylsulfonamide group at the ortho positions. While commercially available for research purposes, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of studies detailing its specific biological activities and potential research applications. This technical guide provides a summary of the available physicochemical data for 2-amino-N,N-dimethylbenzenesulfonamide and offers a broader context of the research applications of the aminobenzenesulfonamide scaffold, highlighting the current knowledge gap for this particular derivative.

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-N,N-dimethylbenzenesulfonamide is presented in Table 1. This information is primarily derived from chemical supplier catalogs and databases.

Table 1: Physicochemical Properties of 2-Amino-N,N-dimethylbenzenesulfonamide

| Property | Value |

| CAS Number | 54468-86-9 |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Appearance | Solid |

| Melting Point | 85-88 °C |

| Purity | Typically ≥98% (as specified by commercial suppliers) |

| Storage | Recommended to be stored in a cool, dry place |

Synthesis

Caption: A plausible synthetic route to 2-amino-N,N-dimethylbenzenesulfonamide.

Potential Research Applications: A Broader Perspective on Aminobenzenesulfonamides

Despite the lack of specific data for 2-amino-N,N-dimethylbenzenesulfonamide, the broader class of aminobenzenesulfonamide derivatives has been the subject of extensive research, revealing a wide range of biological activities. This suggests potential, yet unexplored, avenues of investigation for the title compound.

Antimicrobial Activity

Sulfonamides, in general, are well-known for their antibacterial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The structural similarity of some sulfonamides to para-aminobenzoic acid (PABA) allows them to interfere with this essential metabolic pathway. While many clinically used sulfa drugs are para-substituted aminobenzenesulfonamides, the potential for ortho-substituted derivatives to exhibit similar or novel antimicrobial activities remains an area for investigation.

Carbonic Anhydrase Inhibition

Primary and secondary benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[2] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and edema. The substitution pattern on the benzene ring and the sulfonamide nitrogen can significantly influence the inhibitory potency and isoform selectivity.

Cardiovascular Effects

Certain benzenesulfonamide derivatives have been investigated for their effects on the cardiovascular system. For example, some have been shown to act as calcium channel inhibitors, potentially leading to vasodilation and a reduction in blood pressure.[3]

Future Directions and Conclusion

The current body of scientific knowledge on 2-amino-N,N-dimethylbenzenesulfonamide is limited to its basic chemical identity and properties. There is a clear absence of published research on its biological effects, which presents both a challenge and an opportunity for researchers in drug discovery and chemical biology.

Given the diverse biological activities of other aminobenzenesulfonamide derivatives, systematic screening of 2-amino-N,N-dimethylbenzenesulfonamide in various biological assays could be a fruitful starting point. High-throughput screening against panels of enzymes (e.g., kinases, proteases), receptors, and microbial strains could uncover novel biological activities.

Experimental Protocols

Due to the absence of published studies detailing the biological activity of 2-amino-N,N-dimethylbenzenesulfonamide, no specific experimental protocols for its biological evaluation can be provided at this time. Researchers interested in investigating this compound would need to adapt standard protocols for assays relevant to the potential activities of sulfonamides, such as:

-

Antimicrobial Susceptibility Testing: Broth microdilution or disk diffusion assays against a panel of pathogenic bacteria.

-

Enzyme Inhibition Assays: In vitro assays to determine the inhibitory activity against specific enzymes, such as carbonic anhydrases.

-

Cell-Based Assays: Cytotoxicity assays and functional assays in relevant cell lines to assess potential pharmacological effects.

It is recommended to perform initial solubility and stability studies of the compound in appropriate solvents and buffers before commencing any biological experiments.

References

The Structure-Activity Relationship of 2-amino-N,N-dimethylbenzenesulfonamide: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-amino-N,N-dimethylbenzenesulfonamide and its analogs. While direct and extensive SAR studies on this specific molecule are limited in publicly available literature, this document synthesizes findings from closely related aminobenzenesulfonamide derivatives to infer key structural determinants for biological activity. The information is intended to guide the rational design and optimization of novel therapeutics based on this scaffold.

Core Scaffold and Rationale for SAR Studies

The 2-amino-N,N-dimethylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry. The aminobenzenesulfonamide moiety is a well-established pharmacophore, most notably as the basis for sulfonamide antibiotics. Variations in the substitution pattern on the aromatic ring and the sulfonamide nitrogen can lead to a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory effects. Understanding the SAR of this core structure is crucial for modulating its pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.

Synthesis of Aminobenzenesulfonamide Derivatives

The synthesis of aminobenzenesulfonamide derivatives typically involves the reaction of a corresponding aminobenzenesulfonyl chloride with an appropriate amine. The following diagram illustrates a general synthetic pathway.

An In-depth Technical Guide on the Thermodynamic and Kinetic Data of 2-amino-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental thermodynamic and kinetic data for 2-amino-N,N-dimethylbenzenesulfonamide is available in the public domain. This guide provides a summary of available physicochemical properties and outlines generalized experimental protocols for determining thermodynamic and kinetic parameters applicable to sulfonamides.

Physicochemical Properties

A summary of the available physical and chemical properties for 2-amino-N,N-dimethylbenzenesulfonamide is presented below. This data is primarily sourced from chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C8H12N2O2S | Arctom Scientific[1], Sigma-Aldrich |

| Molecular Weight | 200.26 g/mol | Arctom Scientific[1] |

| Melting Point | 85-88°C | AK Scientific[2] |

| Physical Form | Solid (at 20°C) | AK Scientific[2] |

| CAS Number | 54468-86-9 | Arctom Scientific[1], AK Scientific[2] |

Thermodynamic Data

Kinetic Data

Similarly, specific kinetic data, including reaction rates and activation energies for reactions involving 2-amino-N,N-dimethylbenzenesulfonamide, are not extensively documented in the public literature. General approaches to studying the kinetics of reactions involving sulfonamides are available.[7]

Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of thermodynamic and kinetic properties of sulfonamides, which can be applied to 2-amino-N,N-dimethylbenzenesulfonamide.

Determination of Thermodynamic Properties

A common approach to determine the thermodynamic properties of a solid organic compound involves solubility studies and calorimetry.[4]

4.1.1. Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring thermal properties.[8]

-

Objective: To determine the melting point, enthalpy of fusion, and to study phase transitions.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample (typically 1-5 mg) of 2-amino-N,N-dimethylbenzenesulfonamide is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow to the sample and reference is recorded as a function of temperature.

-

The melting point is determined from the onset or peak of the melting endotherm.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

4.1.2. Solubility Studies

The temperature dependence of solubility can be used to calculate thermodynamic parameters of solution.

-

Objective: To determine the Gibbs free energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of solution.

-

Apparatus: Temperature-controlled shaker bath, analytical balance, spectrophotometer or high-performance liquid chromatograph (HPLC).

-

Procedure:

-

An excess amount of 2-amino-N,N-dimethylbenzenesulfonamide is added to a known volume of the solvent of interest in a sealed flask.

-

The flask is placed in a temperature-controlled shaker bath and agitated until equilibrium is reached.

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the dissolved compound is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

This procedure is repeated at various temperatures.

-

The van't Hoff equation is then used to determine the thermodynamic parameters from the solubility data.

-

Determination of Kinetic Properties

The kinetics of a reaction involving 2-amino-N,N-dimethylbenzenesulfonamide, for instance, its synthesis or degradation, can be studied by monitoring the concentration of reactants or products over time.[7]

-

Objective: To determine the rate law, rate constant (k), and activation energy (Ea) of a reaction.

-

Apparatus: A temperature-controlled reactor, and an analytical instrument to monitor concentration (e.g., HPLC, GC-MS, or spectrophotometer).

-

Procedure:

-

The reaction is initiated by mixing the reactants in a temperature-controlled reactor.

-

Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

The reaction in the aliquots is quenched (e.g., by rapid cooling or addition of a quenching agent).

-

The concentration of 2-amino-N,N-dimethylbenzenesulfonamide or another reactant/product is measured using an appropriate analytical technique.

-

The concentration data is plotted against time to determine the reaction order and rate constant.

-

The experiment is repeated at different temperatures to calculate the activation energy using the Arrhenius equation.

-

Visualizations

As no specific signaling pathways or complex reaction mechanisms for 2-amino-N,N-dimethylbenzenesulfonamide were identified, a generalized experimental workflow for determining thermodynamic properties is presented.

Caption: Generalized workflow for determining thermodynamic properties of a solid organic compound.

This guide serves as a foundational resource for researchers interested in the thermodynamic and kinetic properties of 2-amino-N,N-dimethylbenzenesulfonamide. While specific data for this compound is sparse, the outlined methodologies provide a clear path for its experimental determination.

References

- 1. Thermodynamic Properties of Organic Compounds: Estimation Methods ... - George J. Janz - Google ブックス [books.google.co.jp]

- 2. 54468-86-9 2-Amino-N,N-dimethylbenzenesulfonamide AKSci W6871 [aksci.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geca.area.ge.cnr.it [geca.area.ge.cnr.it]

- 6. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-amino-N,N-dimethylbenzenesulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-amino-N,N-dimethylbenzenesulfonamide as a versatile building block in organic synthesis, particularly in the formation of heterocyclic systems. The following sections detail its application in directed ortho-metalation for the synthesis of substituted benzenesulfonamides and its use as a precursor in rhodium-catalyzed C-H activation/annulation reactions to generate valuable isoquinolines.

Application 1: Directed Ortho-Metalation and Functionalization

The sulfonamide moiety in 2-amino-N,N-dimethylbenzenesulfonamide can act as a powerful directing group in ortho-lithiation reactions. This allows for the regioselective introduction of various electrophiles at the position ortho to the sulfonamide group, providing a straightforward route to highly substituted aromatic compounds.

Experimental Protocol: Ortho-Iodination of 2-amino-N,N-dimethylbenzenesulfonamide

This protocol details the ortho-iodination of 2-amino-N,N-dimethylbenzenesulfonamide via a directed ortho-metalation strategy.

Reaction Scheme:

Application 2: Rhodium-Catalyzed Annulation for Isoquinoline Synthesis

The amino group of 2-amino-N,N-dimethylbenzenesulfonamide can be utilized as a directing group in transition metal-catalyzed C-H activation reactions. This protocol describes a rhodium-catalyzed annulation with alkynes to construct isoquinoline scaffolds, which are prevalent in pharmaceuticals and natural products.

Experimental Protocol: Rhodium-Catalyzed Annulation with Diphenylacetylene

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-amino-N,N-dimethylbenzenesulfonamide | 200.26 | 100 mg | 0.5 |

| Diphenylacetylene | 178.23 | 107 mg | 0.6 |

| [RhCp*Cl₂]₂ | 618.92 | 15.5 mg | 0.025 (5 mol%) |

| AgSbF₆ | 343.62 | 34.4 mg | 0.1 |

| 1,2-Dichloroethane (DCE) | - | 2 mL | - |

| Celite® | - | As needed | - |

| Dichloromethane (DCM) | - | As needed | - |

| Hexanes | - | As needed | - |

Procedure:

-

To an oven-dried Schlenk tube are added 2-amino-N,N-dimethylbenzenesulfonamide (100 mg, 0.5 mmol), diphenylacetylene (107 mg, 0.6 mmol), [RhCp*Cl₂]₂ (15.5 mg, 0.025 mmol), and AgSbF₆ (34.4 mg, 0.1 mmol).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous 1,2-dichloroethane (DCE, 2 mL) is added via syringe.

-

The reaction mixture is stirred at 100 °C for 12 hours.

-

After cooling to room temperature, the mixture is diluted with dichloromethane (DCM) and filtered through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired substituted isoquinoline product.

Quantitative Data Summary:

| Starting Material | Coupling Partner | Catalyst | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 2-amino-N,N-dimethylbenzenesulfonamide | Diphenylacetylene | [RhCp*Cl₂]₂ | AgSbF₆ | 100 | 12 | Typically 60-75% |

Logical Workflow for Rhodium-Catalyzed Annulation:

application of 2-amino-N,N-dimethylbenzenesulfonamide as a building block in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-amino-N,N-dimethylbenzenesulfonamide as a versatile building block in medicinal chemistry, with a focus on its potential application in the synthesis of kinase inhibitors. While direct literature examples for this specific building block are limited, its structural similarity to key intermediates in the synthesis of approved drugs, such as the multi-kinase inhibitor Pazopanib, provides a strong basis for its application. This document will use the synthesis of a Pazopanib analog as a primary illustrative example to showcase the potential of 2-amino-N,N-dimethylbenzenesulfonamide in drug discovery.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and serving as a stable, non-hydrolyzable mimic of other functional groups. Derivatives of benzenesulfonamide have been successfully developed as antibacterial, anti-inflammatory, and anticancer agents.

2-amino-N,N-dimethylbenzenesulfonamide offers a unique substitution pattern, presenting a reactive primary amine ortho to the sulfonamide group. This arrangement allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules.

Application in Kinase Inhibitor Synthesis: A Pazopanib Analog

A significant application of aminobenzenesulfonamides is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pazopanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), is a prime example of a drug synthesized from an aminobenzenesulfonamide building block.

The following sections will detail the hypothetical synthesis of a Pazopanib analog using 2-amino-N,N-dimethylbenzenesulfonamide, highlighting the key chemical transformations and the biological relevance of the final compound.

Synthetic Workflow

The synthesis of the Pazopanib analog can be envisioned as a multi-step process involving the coupling of three key fragments: a substituted indazole, a pyrimidine linker, and the 2-amino-N,N-dimethylbenzenesulfonamide building block.

Caption: Synthetic workflow for a Pazopanib analog.

Key Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the final coupling step to form the Pazopanib analog.

Materials:

-

N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

-

2-amino-N,N-dimethylbenzenesulfonamide

-

Isopropyl alcohol (IPA)

-

4M Hydrochloric acid in IPA

Procedure:

-

To a stirred suspension of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and 2-amino-N,N-dimethylbenzenesulfonamide (1.1 eq) in isopropyl alcohol, add a catalytic amount of 4M HCl in IPA.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.

-

Filter the solid product and wash with cold isopropyl alcohol.

-

Dry the product under vacuum to yield the Pazopanib analog hydrochloride salt.

Biological Activity and Signaling Pathway

The synthesized Pazopanib analog is expected to exhibit inhibitory activity against VEGFRs, similar to Pazopanib. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Quantitative Data: Pazopanib Activity

The following table summarizes the inhibitory concentrations (IC50) of Pazopanib against various kinases, demonstrating its multi-targeted nature.

| Kinase Target | IC50 (nM)[1][2] |

| VEGFR-1 | 10 |

| VEGFR-2 | 30 |

| VEGFR-3 | 47 |

| PDGFR-α | 71 |

| PDGFR-β | 84 |

| c-Kit | 74 |

VEGFR Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on the surface of endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. Kinase inhibitors like Pazopanib block the ATP-binding site of the intracellular kinase domain of VEGFR, thereby inhibiting its autophosphorylation and downstream signaling.

Caption: Simplified VEGFR signaling pathway.

Conclusion

2-amino-N,N-dimethylbenzenesulfonamide represents a valuable and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The illustrative synthesis of a Pazopanib analog demonstrates a practical application of this scaffold in accessing complex molecular architectures with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore the utility of 2-amino-N,N-dimethylbenzenesulfonamide in their own drug discovery programs.

References

Application Note: Quantification of 2-amino-N,N-dimethylbenzenesulfonamide in Human Plasma using LC-MS/MS

Introduction

2-amino-N,N-dimethylbenzenesulfonamide is a chemical compound of interest in various fields, including pharmaceutical and metabolic research. Accurate and reliable quantification of this analyte in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. This application note describes a robust and sensitive method for the determination of 2-amino-N,N-dimethylbenzenesulfonamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method presented herein is based on established principles for the analysis of small aromatic amines and sulfonamides in biological fluids and provides a framework for the development and validation of a specific assay.[1][2][3]

Principle

The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. An appropriate internal standard (IS) should be used to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

-

2-amino-N,N-dimethylbenzenesulfonamide reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical column: C18, 2.1 x 50 mm, 3.5 µm (or equivalent)

3. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of 2-amino-N,N-dimethylbenzenesulfonamide and the IS in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 2-amino-N,N-dimethylbenzenesulfonamide stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

-

Spiked Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to prepare CC and QC samples at various concentrations.

4. Sample Preparation Protocol

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 50 µL of plasma sample, CC, or QC into the corresponding labeled tube.

-

Add 150 µL of the internal standard spiking solution (in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial or plate.

-

Inject 5 µL onto the LC-MS/MS system.

5. LC-MS/MS Conditions

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters: Optimized for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).

-

MRM Transitions: (Hypothetical values, require optimization)

-

2-amino-N,N-dimethylbenzenesulfonamide: Q1: m/z 201.1 -> Q3: m/z 106.1 (quantifier), Q1: m/z 201.1 -> Q3: m/z 77.1 (qualifier)

-

Internal Standard: To be determined based on the selected IS.

-

-

Data Presentation

The following table summarizes the acceptance criteria for a bioanalytical method validation as per regulatory guidelines.[4][5][6][7] The presented data is hypothetical and represents typical performance characteristics for a validated LC-MS/MS assay for a small molecule in a biological matrix.

| Parameter | Concentration Level | Acceptance Criteria | Hypothetical Results |

| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | LLOQ | Signal-to-Noise > 10, Accuracy ± 20%, Precision ≤ 20% | 1 ng/mL |

| Accuracy | LLOQ, Low, Mid, High QC | Within ± 15% of nominal (± 20% for LLOQ) | 95.2% - 104.5% |

| Precision (Intra-day) | LLOQ, Low, Mid, High QC | ≤ 15% RSD (≤ 20% for LLOQ) | 2.8% - 8.1% RSD |

| Precision (Inter-day) | LLOQ, Low, Mid, High QC | ≤ 15% RSD (≤ 20% for LLOQ) | 4.5% - 9.3% RSD |

| Recovery | Low, Mid, High QC | Consistent and reproducible | 88% - 95% |

| Matrix Effect | Low, High QC | IS-normalized matrix factor CV ≤ 15% | 6.7% CV |

| Stability (Freeze-Thaw, 3 cycles) | Low, High QC | Within ± 15% of nominal | 97.1% - 102.3% |

| Stability (Short-term, room temp, 24h) | Low, High QC | Within ± 15% of nominal | 98.5% - 103.1% |

| Stability (Long-term, -80°C, 30 days) | Low, High QC | Within ± 15% of nominal | 96.8% - 101.5% |

Visualizations

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Caption: Logical progression for bioanalytical method implementation.

References

- 1. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 2. shimadzu.com [shimadzu.com]

- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajpsonline.com [ajpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

using 2-amino-N,N-dimethylbenzenesulfonamide as a derivatization reagent for HPLC analysis

Application Notes: HPLC Derivatization Strategies

Introduction

While 2-amino-N,N-dimethylbenzenesulfonamide is not a documented derivatization reagent for HPLC analysis, the principles of derivatization remain crucial for the analysis of various compounds. Derivatization is a chemical modification of an analyte to enhance its chromatographic properties and detectability. This is particularly useful for compounds that lack a chromophore for UV detection, are not fluorescent, or have poor chromatographic retention. This document provides an overview of common derivatization strategies for amines and carboxylic acids, which are the functional groups that would be involved if 2-amino-N,N-dimethylbenzenesulfonamide were to be used as a derivatization agent.

General Principles of HPLC Derivatization

Pre-column derivatization is a common technique where the analyte is reacted with a labeling reagent prior to injection into the HPLC system.[1] An ideal derivatization reaction should be:

-

Rapid and complete: The reaction should proceed quickly to minimize sample preparation time and should go to completion to ensure reproducibility.

-

Stable: The resulting derivative should be stable under the chromatographic conditions.

-

Selective: The reagent should react specifically with the target functional group to avoid interfering by-products.

-

Enhancing Detection: The derivative should have significantly improved detection characteristics (e.g., higher UV absorbance or fluorescence) compared to the parent analyte.

Hypothetical Application: Derivatization of Carboxylic Acids

If 2-amino-N,N-dimethylbenzenesulfonamide were to be used as a derivatization reagent, its primary amino group would be the reactive site for tagging carboxylic acids. This would involve forming an amide bond, a common strategy in bioconjugation and derivatization.

General Workflow for Carboxylic Acid Derivatization

Caption: General workflow for the derivatization of carboxylic acids.

Protocols for Common Derivatization Reactions

The following are established protocols for common derivatization reagents that target primary amines and carboxylic acids.

Protocol 1: Derivatization of Primary Amines with o-Phthalaldehyde (OPA)

o-Phthalaldehyde (OPA) is a widely used reagent for the pre-column derivatization of primary amines and amino acids.[2] The reaction is rapid and forms a highly fluorescent isoindole derivative.[2]

Materials:

-

OPA reagent solution: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 11.2 mL of 0.1 M borate buffer (pH 9.5), and 50 µL of 2-mercaptoethanol. This solution is stable for about one week when stored in the dark at 4°C.

-

Sample containing primary amines.

-

HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

-

Reversed-phase C18 column.

Procedure:

-

To 100 µL of the sample solution, add 100 µL of the OPA reagent solution.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed for 2 minutes at room temperature.

-

Inject an appropriate volume of the reaction mixture into the HPLC system.

Protocol 2: Derivatization of Carboxylic Acids with a Primary Amine using EDAC

This protocol describes a general method for coupling a carboxylic acid to a primary amine-containing labeling reagent using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) as a coupling agent.

Materials:

-

Carboxylic acid-containing sample.

-

Primary amine derivatizing reagent.

-

EDAC (water-soluble carbodiimide).

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) (optional, to improve efficiency).

-

Aprotic solvent (e.g., acetonitrile, DMF).

-

HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).

-

Reversed-phase C18 column.

Procedure:

-

Dissolve the carboxylic acid sample in the aprotic solvent to a known concentration.

-

Add a 1.5-fold molar excess of the primary amine derivatizing reagent.

-

Add a 1.5-fold molar excess of EDAC (and a 1.1-fold molar excess of NHS or sulfo-NHS, if used).

-

Vortex the mixture and allow it to react for 1-2 hours at room temperature.

-

The reaction can be quenched by adding a small amount of water.

-

Inject an appropriate volume of the reaction mixture into the HPLC system.

Quantitative Data for Common Derivatization Reagents

The following table summarizes typical performance data for some widely used derivatization reagents. It is important to note that these values are highly dependent on the specific analyte and the analytical conditions.

| Derivatization Reagent | Target Analyte | Detection Method | Typical LODs | Linearity (R²) |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | fmol to pmol range | > 0.999 |

| Dansyl Chloride | Primary & Secondary Amines | Fluorescence | 1-10 pmol | > 0.99 |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | 1-50 fmol | > 0.995 |

| 2,4-Dinitrofluorobenzene (DNFB) | Primary & Secondary Amines | UV (360 nm) | pmol range | > 0.99 |

Signaling Pathway and Experimental Workflow Diagrams

Derivatization Reaction of a Primary Amine with OPA

Caption: Reaction of a primary amine with OPA and a thiol.

Logical Relationship of Derivatization Steps

Caption: Logical flow from analyte to detection via derivatization.

While 2-amino-N,N-dimethylbenzenesulfonamide does not have established applications as an HPLC derivatization reagent, the fundamental principles of derivatization are widely applicable in analytical chemistry. By understanding the reactions of functional groups like primary amines and carboxylic acids with common labeling reagents, researchers can develop robust and sensitive methods for the quantification of a wide range of analytes. The protocols and data presented here for established reagents can serve as a starting point for developing new analytical methods.

References

Application Note: High-Throughput Screening for the Catalytic Hydrolysis of 2-amino-N,N-dimethylbenzenesulfonamide

Introduction

2-amino-N,N-dimethylbenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and materials science. Understanding its stability and degradation pathways is crucial for its development and application. This application note describes a robust experimental setup for studying the catalytic hydrolysis of 2-amino-N,N-dimethylbenzenesulfonamide. The described protocols are suitable for screening potential catalysts, determining reaction kinetics, and identifying degradation products, which is essential for researchers in drug development and environmental science.

The experimental design focuses on the use of common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for accurate quantification and structural elucidation of reactants and products.[1]

Experimental Protocols

Materials and Reagents

-

2-amino-N,N-dimethylbenzenesulfonamide (purity ≥ 98%)

-

Catalyst of interest (e.g., metal oxides, enzymes)

-

Deionized water (18.2 MΩ·cm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Buffer solutions (e.g., phosphate, acetate) at various pH values

-

Internal standard for chromatography

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz)

-

pH meter

-

Analytical balance

-

Thermostatted shaker or reaction block

-

Centrifuge

Catalyst Preparation and Characterization

The catalyst should be prepared and characterized according to established procedures. For instance, if using a solid catalyst, its surface area, particle size, and crystalline phase should be determined prior to the catalytic tests.

General Procedure for Catalytic Hydrolysis

-